molecular formula C9H19NO4 B11998797 2-(2-Butoxyethoxy)ethyl carbamate CAS No. 60653-87-4

2-(2-Butoxyethoxy)ethyl carbamate

Cat. No.: B11998797
CAS No.: 60653-87-4
M. Wt: 205.25 g/mol
InChI Key: SJHGNMOFSPEYET-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)ethyl carbamate is a chemical compound of significant interest in specialized organic synthesis and chemical research. This molecule features a carbamate group, which is known for its stability and utility as a protecting group for amines, preventing unwanted reactions during multi-step synthetic processes . The structure also incorporates a butoxyethoxyethoxy side chain, a polyethylene glycol (PEG)-like linker that can impart favorable properties such as improved solubility and altered pharmacokinetics . Carbamate functional groups are widely utilized in medicinal chemistry and drug discovery due to their proteolytic stability and ability to mimic peptide bonds, often leading to enhanced biological activity and metabolic stability of parent molecules . Researchers may explore this compound as a building block or a key intermediate in the development of novel pharmaceutical agents, polymers, or functional materials. The presence of the carbamate linkage and the ether-containing chain makes it a versatile candidate for constructing more complex molecular architectures. This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. This compound is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

60653-87-4

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl carbamate

InChI

InChI=1S/C9H19NO4/c1-2-3-4-12-5-6-13-7-8-14-9(10)11/h2-8H2,1H3,(H2,10,11)

InChI Key

SJHGNMOFSPEYET-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary amine reacts with O-alkyl carbamate (e.g., 2-butoxyethoxy carbamate) in a nucleophilic substitution, releasing ammonia and forming the carbamate linkage. A molar ratio of 1:1–1.5 amine-to-carbamate is typical, with alcohol (e.g., 2-butoxyethanol) acting as a proton shuttle. For example, 1,6-hexamethylenediamine reacts with 2-butoxyethoxy carbamate in 2-butoxyethanol at 180–200°C for 7 hours, achieving an 87.8% yield.

Catalytic and Solvent Systems

No external catalysts are required, but the reaction benefits from inert atmospheres (e.g., nitrogen) to prevent oxidation. High-boiling solvents like 2-butoxyethanol (b.p. ~230°C) enable reflux without decomposition. Post-reaction, excess alcohol is removed via distillation, and the product is crystallized from methanol/water.

Boc-Protected Intermediate Strategies

The use of tert-butyl carbamate (Boc) protecting groups, as seen in PubChem CID 15742132 and Ambeed synthesis protocols, offers a modular approach.

Synthesis of Boc-NH-PEG3-Alcohol

A representative procedure involves coupling Boc-protected amines with polyethylene glycol (PEG) derivatives:

  • Step 1 : React tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate with 2-butoxyethanol using EDC/HOBt coupling agents.

  • Step 2 : Deprotect the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the free amine, which is subsequently carbamoylated.
    This method achieves yields up to 83% when using PyBOP/DIEA in THF-DCM mixtures.

Comparative Analysis of Preparation Methods

MethodReagentsConditionsYieldPurificationSource
Amine-carbamate reaction1,6-Hexamethylenediamine, 2-butoxyethoxy carbamate180–200°C, N₂, 7 hr87.8%Crystallization (MeOH/H₂O)
Boc-mediated synthesisBoc-NH-PEG3-alcohol, EDC/HOBtRT, THF-DCM, 16 hr83%Column chromatography
Isocyanate-alcohol2-(2-butoxyethoxy)ethanol, diisocyanateNot reportedN/AFiltration

Key Observations :

  • The amine-carbamate reaction is optimal for scalability, requiring no complex catalysts.

  • Boc-protected routes offer precise control but involve multi-step sequences.

Challenges and Optimization Strategies

Byproduct Formation

Excess alcohol or residual ammonia can lead to urea byproducts. Patent data recommends stepwise alcohol addition (initial 1:1 ratio, followed by excess) to minimize side reactions.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve carbamate solubility but complicate distillation. 2-Butoxyethanol’s high boiling point simplifies reflux but necessitates vacuum distillation for removal .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)ethyl carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

2-(2-Butoxyethoxy)ethyl carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)ethyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

Carcinogenicity and Mutagenicity

Ethyl Carbamate (EC)

  • Carcinogenicity: Ethyl carbamate is a known carcinogen, inducing liver, lung, and ear duct tumors in rodents. Its metabolic activation produces vinyl carbamate epoxide, a DNA-reactive intermediate .
  • Human Exposure: Detected in alcoholic beverages (e.g., Chinese白酒) at levels exceeding international guidelines (150 μg/L), with an estimated MOE (Margin of Exposure) of 6,289, indicating significant carcinogenic risk for frequent consumers .

Vinyl Carbamate

  • Potency: 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and skin tumors at lower doses. It is directly mutagenic in Salmonella typhimurium assays when metabolized by liver enzymes .
  • Metabolism: Cytochrome P-450 converts vinyl carbamate to an epoxide, which binds DNA.

Methyl (2,2-Dimethoxyethyl) Carbamate

  • Limited toxicological data suggest lower hazard compared to ethyl/vinyl carbamates .

This compound

Mutagenicity and Metabolic Pathways

Compound Mutagenic Activity (S. typhimurium) Metabolic Requirements Key Enzymes Involved
Ethyl carbamate Non-mutagenic (requires metabolism) Liver microsomes (weak activation) CYP2E1
Vinyl carbamate Direct mutagen (with liver S9) Cytochrome P-450 CYP2E1, CYP4B1
Methyl (2,2-dimethoxyethyl) carbamate No data available Likely esterase-mediated hydrolysis N/A
This compound No data available Hypothetical ether chain oxidation CYP450, esterases (speculative)

Key Findings :

  • Vinyl carbamate’s direct mutagenicity underscores its role as a "promutagen" requiring minimal metabolic activation .

Q & A

Q. How can computational models predict its metabolic pathways?

  • Methodological Answer : Use tools like GLORY or Meteor Nexus to simulate phase I/II metabolism. Validate predictions with in vitro liver microsome assays (human or rat). Key metabolites may include hydroxylated ethers or carbamate cleavage products .

Q. What regulatory guidelines govern its use in preclinical studies?

  • Methodological Answer : Follow ICH S9 for impurity profiling (≤0.15% per impurity). Document storage conditions and batch-specific stability data (per FDA 21 CFR Part 211). Certificates of Analysis (CoA) must include residual solvent levels (e.g., <500 ppm for THF) .

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